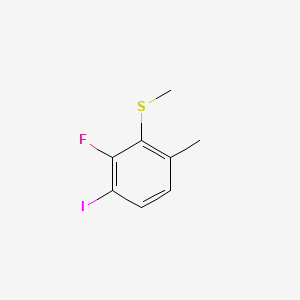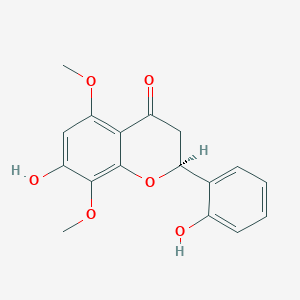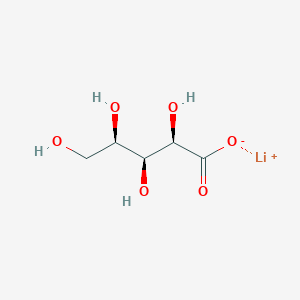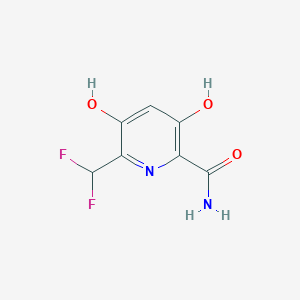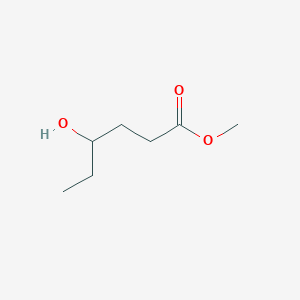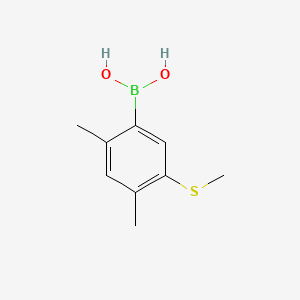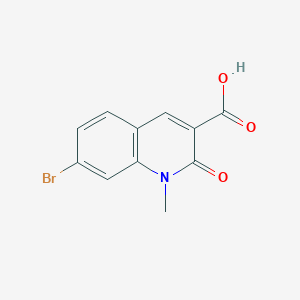
7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound contributes to its significant chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid typically involves the bromination of a quinoline precursor. One common method involves the use of bromine in glacial acetic acid to introduce the bromine atom at the desired position . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The presence of the carboxylic acid group allows for cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinoline derivatives.
- Quinoline N-oxides.
- Dihydroquinoline derivatives.
- Fused ring systems.
科学的研究の応用
7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in bacterial cells . This mechanism underlies its antimicrobial properties. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Nalidixic Acid: An antibacterial agent with a similar quinoline structure.
Oxolinic Acid: Another quinoline derivative with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other quinoline derivatives. This structural feature allows for the development of novel compounds with improved efficacy and selectivity.
特性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC名 |
7-bromo-1-methyl-2-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-13-9-5-7(12)3-2-6(9)4-8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16) |
InChIキー |
XDUOKTVVIWJLNL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)Br)C=C(C1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
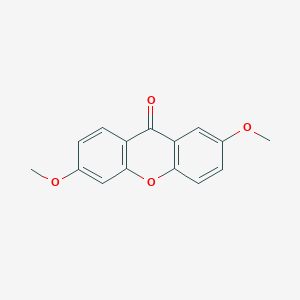
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
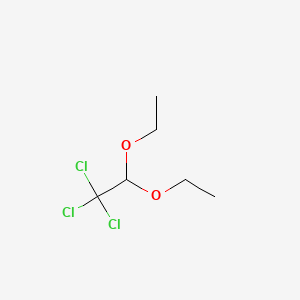
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
